
Tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate, also known as AM251, is a synthetic cannabinoid receptor antagonist. It is a potent and selective inverse agonist of the CB1 receptor, which is responsible for the psychoactive effects of marijuana. AM251 has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes.
Wirkmechanismus
Tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate acts as an inverse agonist of the CB1 receptor, which is responsible for the psychoactive effects of marijuana. It binds to the receptor and blocks the activity of endocannabinoids, which are naturally occurring compounds in the body that activate the receptor. By blocking the receptor, Tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate can prevent the psychoactive effects of marijuana and other cannabinoids.
Biochemical and Physiological Effects:
Tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate has been shown to have a variety of biochemical and physiological effects, including the modulation of pain, inflammation, and addiction. It has also been shown to affect appetite and metabolism, as well as the regulation of mood and emotions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate in lab experiments is its potency and selectivity as a CB1 receptor antagonist. This allows researchers to study the effects of cannabinoids on specific physiological processes without the confounding effects of psychoactive compounds. However, one limitation of using Tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate is its potential for off-target effects, as it may bind to other receptors in addition to the CB1 receptor.
Zukünftige Richtungen
There are several future directions for research involving Tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate, including the investigation of its potential therapeutic uses in various diseases, such as pain, inflammation, and addiction. Additionally, further studies are needed to better understand the endocannabinoid system and its role in various physiological processes, as well as the potential of cannabinoids as therapeutic agents.
Synthesemethoden
The synthesis of Tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate involves several steps, including the reaction of 6-amino-2-methylpyridine-3-carboxylic acid with tert-butyl acrylate to form tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate. The compound is then subjected to a series of reactions to produce the final product, Tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate has been used in a variety of scientific research applications, including the study of the endocannabinoid system and its role in pain, inflammation, and addiction. It has also been used to investigate the effects of cannabinoids on the central nervous system, as well as their potential therapeutic uses in various diseases.
Eigenschaften
IUPAC Name |
tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-10(5-7-11(14)15-9)6-8-12(16)17-13(2,3)4/h5-8H,1-4H3,(H2,14,15)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMFVOVTYZSOIO-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C=CC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=N1)N)/C=C/C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B2518884.png)
![1-{[(2-Phenylacetyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2518885.png)

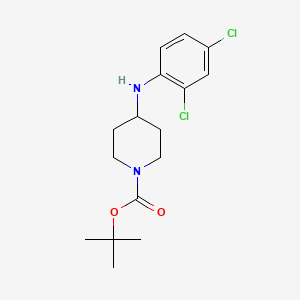

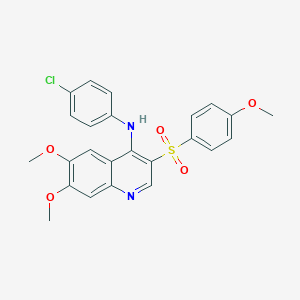
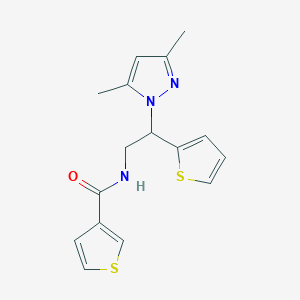

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2518898.png)
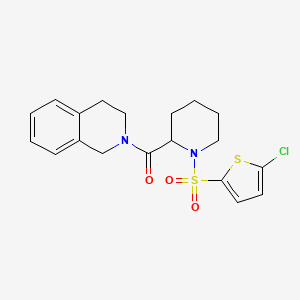
![Ethyl 3-[[9-[(2-ethoxycarbonyl-1-benzofuran-3-yl)amino]-9-oxononanoyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2518902.png)
![Dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2518903.png)
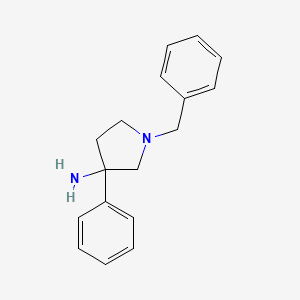
![2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid](/img/structure/B2518906.png)